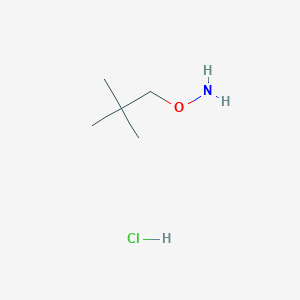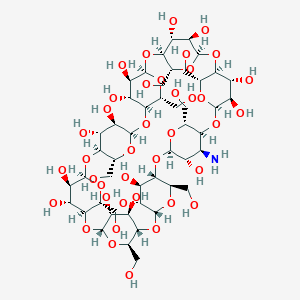
O-(2,2-dimethylpropyl)hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“O-(2,2-dimethylpropyl)hydroxylamine hydrochloride” is a chemical compound with the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol. It is used in various applications, including as a reagent in the synthesis of other compounds .
Synthesis Analysis
While specific synthesis methods for “O-(2,2-dimethylpropyl)hydroxylamine hydrochloride” were not found, general methods for synthesizing similar hydroxylamine compounds involve the alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the reaction of esters with hydroxylamine in the presence of a base .Molecular Structure Analysis
The molecular structure of “O-(2,2-dimethylpropyl)hydroxylamine hydrochloride” consists of a hydroxylamine group (NH2OH) attached to a 2,2-dimethylpropyl group. The hydrochloride indicates that a hydrogen chloride (HCl) molecule is also associated with the compound.Chemical Reactions Analysis
Hydroxylamines, such as “O-(2,2-dimethylpropyl)hydroxylamine hydrochloride”, can undergo various chemical reactions. For instance, they can be O-alkylated or O-arylated to produce O-substituted hydroxylamines . They can also react with esters in the presence of a base to produce hydroxamic acids .Scientific Research Applications
Determination of Hydroxylamine by HPLC
This compound is used in the determination of hydroxylamine, a mutagenic impurity in Febuxostat drug substance . A sensitive, derivatized procedure by HPLC technique was developed and validated for the determination of hydroxylamine .
Detection in Water Samples
A simple, rapid, and sensitive analytical method for the determination of hydroxylamine in water samples was developed using a modified glassy carbon electrode . This method uses differential pulse voltammetry (DPV), cyclic voltammetry (CV), and chronoamperometry (CA) for electrochemical analysis .
Sensing of Hydroxylamine
Recent advancements in electroanalysis are directed toward the sensing of hydroxylamine . This field also discusses method validation and the use of such devices in real samples for the determination of hydroxylamine .
Synthesis of Salts
The reaction of 2,2-dimethylpropane-1,3-diamine with an excess of concentrated aqueous hydrochloric acid yielded colorless crystals of 2,2-dimethylpropane-1,3-diaminium dichloride . This process was studied via X-ray crystallography, IR and Raman spectroscopy, NMR spectroscopy, and thermal analysis .
Conformational Analysis
A conformational analysis of the 2,2-dimethylpropane-1,3-diaminium cation was performed to get an impression of the forces that mainly contribute to the solid-state structures containing the cation .
Topological Classification
A topological classification of the solid-state structures of 2,2-dimethylpropane-1,3-diaminium dichloride was performed and the simplified topological networks are discussed .
Safety and Hazards
While specific safety data for “O-(2,2-dimethylpropyl)hydroxylamine hydrochloride” was not found, hydroxylamine hydrochloride is known to be corrosive to metals, toxic if swallowed, harmful in contact with skin, and can cause skin irritation, serious eye irritation, and allergic skin reactions. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
O-(2,2-dimethylpropyl)hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(2,3)4-7-6;/h4,6H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOXCPGCDWRACS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CON.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630580 |
Source


|
| Record name | O-(2,2-Dimethylpropyl)hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2,2-dimethylpropyl)hydroxylamine hydrochloride | |
CAS RN |
187399-72-0 |
Source


|
| Record name | O-(2,2-Dimethylpropyl)hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)



![[1,2,3]Thiadiazolo[4,5-b]pyridine](/img/structure/B68545.png)







